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Abstract
Metfendrazine (also known as methphendrazine, developmental code names HM-11, MO-

482) is an irreversible and non-selective monoamine oxidase inhibitor (MAOI) belonging to the

hydrazine chemical class.[1][2][3] Investigated in the mid-20th century as a potential

antidepressant, it was ultimately never marketed.[1] This document provides a comprehensive

technical overview of the pharmacological profile of Metfendrazine, based on available

scientific literature and the established properties of related hydrazine MAOIs. Due to its status

as an unmarketed compound from an earlier era of psychopharmacology, specific quantitative

data such as IC50 values and detailed pharmacokinetic parameters for Metfendrazine are not

readily available in modern databases. This guide therefore extrapolates from data on

analogous non-selective hydrazine MAOIs to present a likely profile, alongside generalized

experimental protocols and mechanistic diagrams relevant to its class.

Introduction
Monoamine oxidase inhibitors (MAOIs) were among the first effective treatments for major

depressive disorder.[4] The hydrazine class of MAOIs, which includes compounds like

phenelzine and iproniazid, are characterized by their irreversible inhibition of both MAO-A and

MAO-B isoforms.[3][5] Metfendrazine, chemically 1-methyl-1-(1-methyl-2-

phenylethyl)hydrazine, is a structural analogue of phenelzine and pheniprazine.[1] Its

mechanism of action, like other hydrazine MAOIs, involves the covalent modification of the
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flavin adenine dinucleotide (FAD) cofactor of the MAO enzyme, leading to a long-lasting

inhibition of its activity.[6] This inhibition results in elevated synaptic concentrations of key

monoamine neurotransmitters—serotonin, norepinephrine, and dopamine—which is believed

to be the primary basis for their antidepressant effects.[5]

Chemical and Physical Properties
Property Value Reference

IUPAC Name
1-methyl-1-(1-methyl-2-

phenylethyl)hydrazine
[1]

Other Names

Methphendrazine, HM-11, MO-

482, N-

Aminomethamphetamine,

Methamphetamine hydrazide

[1]

CAS Number 3734-26-7 [1]

Molecular Formula C₁₀H₁₆N₂ [1]

Molar Mass 164.252 g/mol [1]

Chemical Class Hydrazine [1][3]

Pharmacological Profile
While specific quantitative data for Metfendrazine is not available in the public domain, the

following table presents representative data for other non-selective, irreversible hydrazine

MAOIs to illustrate the expected potency and lack of selectivity.

Table 1: Comparative In Vitro MAO Inhibition Data for Non-Selective Hydrazine MAOIs (Note:

Data below is for phenelzine, a close structural and functional analogue of Metfendrazine, and

is intended to be illustrative.)

Compound
MAO-A IC₅₀
(µM)

MAO-B IC₅₀
(µM)

Selectivity
Ratio (MAO-
B/MAO-A)

Reference

Phenelzine ~112 (Kᵢ) ~47 (Kᵢ) ~0.42 [7]
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IC₅₀/Kᵢ values represent the concentration of the inhibitor required to achieve 50% inhibition/the

inhibition constant. A lower value indicates higher potency. The selectivity ratio indicates the

preference for one isoform over the other.

Mechanism of Action
Metfendrazine, as a hydrazine MAOI, acts as an irreversible inhibitor of monoamine oxidase.

The proposed mechanism involves the enzymatic oxidation of the hydrazine moiety by MAO,

leading to the formation of a reactive intermediate. This intermediate then forms a covalent

bond with the N5 atom of the FAD cofactor of the enzyme, rendering it permanently inactive. To

restore MAO activity, new enzyme synthesis is required. This irreversible action contributes to

the long duration of the pharmacological effects of this class of drugs.[6]

Signaling Pathway
The inhibition of MAO-A and MAO-B by Metfendrazine leads to a decrease in the degradation

of monoamine neurotransmitters within the presynaptic neuron and in the synaptic cleft. This

results in an increased concentration of serotonin (5-HT), norepinephrine (NE), and dopamine

(DA) available to bind to their respective postsynaptic receptors, thereby enhancing

monoaminergic neurotransmission.
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Caption: Mechanism of action of Metfendrazine as a MAO inhibitor.
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Pharmacokinetics
Detailed pharmacokinetic data for Metfendrazine are not available. However, based on its

chemical structure and the properties of other hydrazine MAOIs, a general pharmacokinetic

profile can be inferred.

Table 2: Inferred Pharmacokinetic Profile of Metfendrazine

Parameter Expected Characteristic Rationale

Absorption Likely well-absorbed orally.
Common for small molecule

amine-based drugs.

Distribution

Expected to be widely

distributed, including crossing

the blood-brain barrier.

Necessary for its central

nervous system effects.

Metabolism

Likely undergoes extensive

hepatic metabolism. Potential

pathways include oxidation

and acetylation.[8]

Hydrazine derivatives are

known to be metabolized by

various hepatic enzymes.[9]

Elimination
Metabolites are likely excreted

renally.

A common route of elimination

for drug metabolites.

Half-life

The plasma half-life may be

relatively short, but the

pharmacological effect is long-

lasting.

Due to the irreversible nature

of MAO inhibition, the duration

of action is dependent on the

rate of new enzyme synthesis,

not the drug's half-life.[6]

Experimental Protocols
The following sections describe generalized experimental protocols that would be used to

determine the pharmacological profile of a hydrazine MAOI like Metfendrazine.

In Vitro MAO Inhibition Assay
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A common method to determine the inhibitory potency (IC₅₀) of a compound against MAO-A

and MAO-B is a fluorometric assay.
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Caption: Workflow for an in vitro fluorometric MAO inhibition assay.

Methodology:

Enzyme Source: Human recombinant MAO-A and MAO-B enzymes.

Substrate: A non-selective substrate such as p-tyramine or specific substrates like

kynuramine for MAO-A and benzylamine for MAO-B.[10]

Inhibitor: Metfendrazine dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

Assay Principle: The oxidative deamination of the substrate by MAO produces hydrogen

peroxide (H₂O₂). In a coupled reaction, horseradish peroxidase (HRP) uses H₂O₂ to oxidize

a non-fluorescent probe (e.g., Amplex Red) to a highly fluorescent product (resorufin).

Procedure: The enzyme is pre-incubated with varying concentrations of Metfendrazine for a

set period (e.g., 15-30 minutes) to allow for irreversible binding. The substrate is then added

to initiate the reaction.

Detection: The fluorescence is measured over time using a plate reader.

Data Analysis: The rate of reaction is determined from the slope of the fluorescence versus

time plot. The percentage of inhibition at each concentration of Metfendrazine is calculated

relative to a control without the inhibitor. The IC₅₀ value is then determined by fitting the data

to a dose-response curve.

Synthesis of Metfendrazine
A detailed synthesis protocol for Metfendrazine is not publicly available. However, a plausible

synthetic route can be inferred from its structure and general methods for synthesizing

substituted hydrazines. A likely approach would involve the reductive amination of

phenylacetone with methylhydrazine.
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Caption: Plausible synthetic route for Metfendrazine.

Safety and Toxicology
Specific toxicological data for Metfendrazine is scarce. However, as a hydrazine derivative,

there is a potential for hepatotoxicity, a known risk associated with this class of MAOIs.[3]

Furthermore, as a non-selective MAOI, Metfendrazine would be expected to have a high risk

of drug-drug and drug-food interactions. Co-administration with serotonergic agents could lead

to serotonin syndrome, and consumption of tyramine-rich foods could precipitate a

hypertensive crisis.[4][11]

Conclusion
Metfendrazine is a classic example of a non-selective, irreversible hydrazine MAOI developed

during the early era of psychopharmacology. While it never reached the market, its

pharmacological profile can be confidently inferred from its chemical structure and the well-

established properties of its class. It is expected to be a potent, irreversible inhibitor of both

MAO-A and MAO-B, leading to increased synaptic levels of monoamine neurotransmitters. The

lack of specific quantitative data for Metfendrazine highlights the challenges in documenting

the full pharmacological properties of historical, unmarketed compounds. This guide provides a

framework for understanding the likely characteristics of Metfendrazine, based on the

foundational principles of MAOI pharmacology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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